molecular formula C9H8F2O4 B6590627 Methyl 4-(difluoromethoxy)-3-hydroxybenzoate CAS No. 1159429-52-3

Methyl 4-(difluoromethoxy)-3-hydroxybenzoate

Cat. No.: B6590627
CAS No.: 1159429-52-3
M. Wt: 218.15 g/mol
InChI Key: SJYHAEKKPKGTPG-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethoxy)-3-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethoxy group and a hydroxyl group attached to a benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(difluoromethoxy)-3-hydroxybenzoate typically involves the introduction of the difluoromethoxy group onto a pre-existing benzoate structure. One common method is the reaction of 4-hydroxybenzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the difluoromethoxy group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(difluoromethoxy)-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethoxy)-3-hydroxybenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or modulation of enzyme activity and receptor signaling pathways, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxy-3-hydroxybenzoate: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    Methyl 4-(trifluoromethoxy)-3-hydroxybenzoate: Contains a trifluoromethoxy group, which can lead to different chemical properties and reactivity.

    Methyl 4-hydroxybenzoate: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.

Uniqueness

Methyl 4-(difluoromethoxy)-3-hydroxybenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other specialty chemicals.

Properties

IUPAC Name

methyl 4-(difluoromethoxy)-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYHAEKKPKGTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100 g of 3-hydroxy-4-(difluoromethoxy)-benzaldehyde (0.53 mol) were dissolved in MeOH (600 ml), solid Oxone® (325 g, 1.06 mol) was added portion-wise in 1 hour and solution was stirred and warmed to 50-55° C. for 2 hours. The solvent was concentrated under vacuum to 200 ml and water (1 L) was added. The resulting heterogeneous solution was stirred at 50 to 55° C., then toluene (500 ml) was added, and the biphasic mixture vigorously stirred. Aqueous phase was discharged and the organic one was washed with water (500 ml). Active charcoal (10 g) was added and the organic solution stirred for 20 minutes. It was filtered on a celite pad, the solvent was concentrated under vacuum to 2 to 3 volumes, and the obtained solution was warmed to 80 to 90° C. n-Heptane (400 ml) was slowly added. The mixture was cooled to 0° C. and the suspension was stirred at 0° C. over-night. The solid was filtered on a Buchner funnel and washed with n-heptane (100 ml). The obtained white solid was dried under vacuum at room temperature. (yield 70%).
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100 g
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600 mL
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